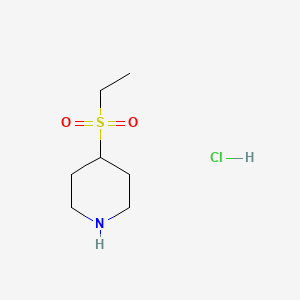

4-(Ethanesulfonyl)piperidine hydrochloride

CAS No.: 1147107-63-8

Cat. No.: VC2860068

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147107-63-8 |

|---|---|

| Molecular Formula | C7H16ClNO2S |

| Molecular Weight | 213.73 g/mol |

| IUPAC Name | 4-ethylsulfonylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H |

| Standard InChI Key | OCYDVXYNADQRRK-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1CCNCC1.Cl |

| Canonical SMILES | CCS(=O)(=O)C1CCNCC1.Cl |

Introduction

Chemical Structure and Properties

Basic Chemical Information

4-(Ethanesulfonyl)piperidine hydrochloride has a distinctive chemical structure characterized by specific molecular properties that define its behavior in chemical and biological systems. The compound is registered with unique identifiers that facilitate its recognition in chemical databases and literature.

Table 1: Basic Chemical Information of 4-(Ethanesulfonyl)piperidine Hydrochloride

| Property | Description |

|---|---|

| Molecular Formula | C7H16ClNO2S |

| Molecular Weight | 213.73 g/mol |

| CAS Registry Number | 1147107-63-8 |

| EC Number | 808-781-7 |

| Parent Compound | 4-(Ethanesulfonyl)piperidine (CID 53404297) |

The compound features a six-membered piperidine ring with an ethanesulfonyl group at position 4, and exists as a hydrochloride salt. The salt formation typically enhances water solubility compared to the free base form, making it potentially more suitable for various pharmaceutical applications .

Structural Features

The molecular structure consists of a piperidine ring with a nitrogen atom at position 1, which is protonated in the hydrochloride salt form. The ethanesulfonyl group (CH3CH2SO2-) at position 4 creates a specific electronic environment that influences the compound's reactivity and potential biological interactions. The sulfonyl group contains a sulfur atom double-bonded to two oxygen atoms, forming a tetrahedral geometry at the sulfur center .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.08963 | 138.3 |

| [M+Na]+ | 200.07157 | 147.3 |

| [M+NH4]+ | 195.11617 | 145.9 |

| [M+K]+ | 216.04551 | 140.8 |

| [M-H]- | 176.07507 | 137.9 |

| [M+Na-2H]- | 198.05702 | 141.6 |

| [M]+ | 177.08180 | 139.7 |

| [M]- | 177.08290 | 139.7 |

These collision cross-section values can be valuable for analytical identification of the compound using ion mobility mass spectrometry techniques .

Synthesis and Preparation Methods

Related Synthetic Methodologies

Patent US9029547B1 describes a novel process for synthesizing 4-aryl 4-acyl piperidine derivatives using indium metal, which could be adapted for other substituted piperidines. The process includes acylation of a substituted pyridine using acid anhydride in the presence of indium, followed by reduction and hydrolysis steps .

Similarly, patent CN103435575A details a preparation method for a piperidine hydrochloride derivative using 3-(4-chlorphenyl) propionic acid as a starting material, with subsequent reduction, esterification, N-alkylation, and salification steps .

These synthetic approaches for related compounds offer valuable insights that could potentially be modified for the synthesis of 4-(Ethanesulfonyl)piperidine hydrochloride.

For instance, studies on 3,5-bis(ylidene)-4-piperidone scaffolds showed these compounds exhibit diverse bio-properties including cytostatic effects against human T-lymphocytes and leukemic cell lines with higher potency than reference compounds . Similarly, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones demonstrated both anti-inflammatory properties and antiproliferation activity against liver cancer cell lines .

Structure-Activity Relationships

Key Structural Determinants

Understanding structure-activity relationships of sulfonylpiperidines can provide insights into potential biological activities of 4-(Ethanesulfonyl)piperidine hydrochloride. A detailed SAR study of 1,4,4-trisubstituted piperidines with modifications at different positions revealed the importance of specific substituents for bioactivity, particularly antiviral properties .

The presence of the sulfonyl group is known to influence several pharmacological properties, including:

-

Enhanced water solubility and bioavailability

-

Potential for specific protein binding through hydrogen bonding interactions

-

Modulation of compound lipophilicity, affecting membrane permeability

Comparison with Structurally Related Compounds

Comparing 4-(Ethanesulfonyl)piperidine hydrochloride with structurally related compounds provides further insights into its potential pharmacological properties:

Table 4: Structural Comparison with Related Compounds

| Compound | Structural Similarity | Potential Relevance |

|---|---|---|

| N-(Piperidin-4-yl)ethanesulfonamide hydrochloride | Contains ethanesulfonamide group linked to piperidine | Similar binding properties and pharmacokinetics |

| 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride | Contains sulfonyl group linked to piperidine | Exhibits CNS activity including potential antidepressant effects |

| Sulfonamides incorporating piperidinyl groups | Contains sulfonamide linked to piperidine structure | Potential enzyme inhibitory properties |

Analytical Methods and Characterization

Identification and Analysis Techniques

Various analytical techniques can be employed for the identification and characterization of 4-(Ethanesulfonyl)piperidine hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H-NMR would show characteristic signals for the piperidine ring protons and the ethyl group of the ethanesulfonyl moiety

-

13C-NMR would reveal the carbon framework of the molecule

-

-

Mass Spectrometry

-

Provides molecular weight confirmation and fragmentation patterns

-

The compound would typically show a characteristic M+H peak at m/z 178.09 for the free base

-

-

Infrared (IR) Spectroscopy

-

Would show characteristic absorption bands for S=O stretching of the sulfonyl group (typically 1300-1150 cm-1)

-

N-H stretching vibrations from the protonated piperidine nitrogen

-

Synthetic Building Block Applications

Role in Medicinal Chemistry

4-(Ethanesulfonyl)piperidine hydrochloride can serve as a valuable building block in the synthesis of more complex bioactive compounds. Substituted piperidines have been established as important scaffolds in medicinal chemistry, contributing to the development of various therapeutic agents.

The suitability of substituted piperidines as building blocks for biologically relevant compounds has been demonstrated in the synthesis of acetylcholinesterase inhibitors . This suggests that 4-(Ethanesulfonyl)piperidine hydrochloride could potentially be employed in similar synthetic endeavors, particularly when specific sulfonyl functionality is desired.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume